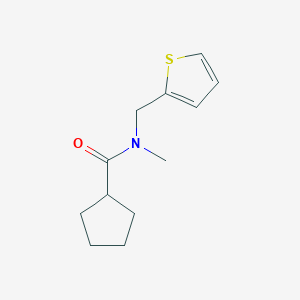
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide, also known as DMQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been shown to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been reported to induce apoptosis and cell cycle arrest in cancer cells. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells, which may be attributed to its ability to modulate multiple signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is its potent anticancer and neuroprotective activities, which make it a promising candidate for the development of novel therapeutics. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide. One of the areas of interest is the development of novel N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide, which may provide insights into its therapeutic potential. Additionally, the evaluation of the safety and efficacy of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide exhibits potent anticancer and neuroprotective activities, and its mechanism of action involves the modulation of multiple signaling pathways. N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide involves the reaction of 2-quinolinyl acetic acid with 2,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. The yield of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-8-9-14(2)17(11-13)21-18(22)12-16-6-3-5-15-7-4-10-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBIUAJVWETOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)

